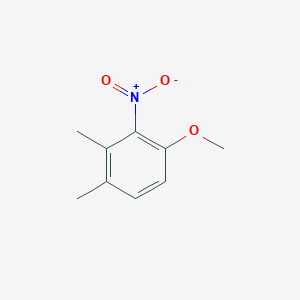

1-Methoxy-3,4-dimethyl-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methoxy-3,4-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, featuring a methoxy group, two methyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3,4-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Methoxylation: The methoxy group (-OCH3) can be introduced via a reaction with methanol in the presence of a catalyst.

Methylation: The methyl groups (-CH3) are added using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3,4-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

Reduction: 1-Methoxy-3,4-dimethyl-2-aminobenzene.

Oxidation: 1-Methoxy-3,4-dicarboxylic acid-2-nitrobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-3,4-dimethyl-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-3,4-dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

1-Methoxy-4-nitrobenzene: Lacks the additional methyl groups, resulting in different reactivity and applications.

1,3-Dimethyl-2-nitrobenzene:

1-Methoxy-3,5-dimethyl-2-nitrobenzene: Similar structure but with different positioning of the methyl groups, leading to variations in reactivity.

Biological Activity

1-Methoxy-3,4-dimethyl-2-nitrobenzene, a member of the nitroaromatic compound family, has garnered attention in scientific research for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁NO₃ and a molecular weight of approximately 181.19 g/mol. The compound features a methoxy group (-OCH₃), two methyl groups (-CH₃), and a nitro group (-NO₂) attached to a benzene ring. This unique arrangement influences its reactivity and biological properties.

Biological Activities

Research indicates that nitroaromatic compounds like this compound exhibit various biological activities. Here are some key findings:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related nitro compounds, suggesting potential efficacy against various bacterial strains. For instance, derivatives of similar structures have shown activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of nitroaromatic compounds have been investigated in various cancer cell lines. Research has indicated that similar compounds can induce apoptosis in cancer cells by disrupting cellular functions and altering cell cycle progression. For example, studies on related compounds showed significant cytotoxicity against breast cancer cells (MCF-7) with IC₅₀ values as low as 2.29 µM .

The mechanism of action for this compound primarily involves its interactions with biological molecules through radical mechanisms. The nitro group can lead to oxidative stress, which may contribute to its cytotoxic effects. Additionally, the compound's structure allows it to engage in electrophilic aromatic substitution reactions, affecting its reactivity towards nucleophiles.

Toxicological Data

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile:

- Acute Toxicity : The LD₅₀ values for related nitro compounds indicate low to moderate toxicity levels in mammals. For example, the LD₅₀ for 1,2-dimethyl-4-nitrobenzene is reported at 2,636 mg/kg for oral exposure .

- Environmental Impact : Nitroaromatic compounds are known for their environmental persistence and potential mutagenic effects. Studies suggest that while some derivatives exhibit low toxicity to aquatic species, their long-term environmental impact remains a concern .

Study on Anticancer Efficacy

A study investigating the effects of nitro-substituted compounds on MCF-7 cells revealed that treatment resulted in significant alterations in cell viability and morphology. The treated cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and potential apoptosis initiation .

Antibacterial Efficacy Comparison

In comparative studies involving various nitro compounds, this compound was shown to have comparable inhibition zones against tested bacterial strains when compared to standard antibiotics like ceftriaxone .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis protocol for 1-Methoxy-3,4-dimethyl-2-nitrobenzene?

- Methodological Answer : Synthesis typically involves sequential nitration and alkylation steps. Start with a substituted toluene derivative (e.g., 3,4-dimethylanisole) and perform nitration at the ortho position using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Purify intermediates via column chromatography (silica gel, gradient elution) to remove byproducts like dinitro derivatives. Final methylation can employ methyl iodide in the presence of a base (e.g., K₂CO₃) in acetone under reflux .

Q. Which analytical techniques are recommended for verifying the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, methanol:water 70:30, UV detection at 254 nm) to assess purity (>98%).

- ¹H/¹³C NMR (CDCl₃, 400 MHz) to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, nitro group deshielding effects).

- FT-IR (ATR mode) to identify functional groups (C-O stretch at ~1250 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

Cross-reference spectral data with published values for structurally similar nitroaromatics .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Spill Management : Neutralize with alkaline sodium sulfide (Na₂S) to reduce nitro groups before disposal.

Follow protocols outlined in SDS for nitrobenzene analogs, emphasizing skin/eye irritation risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction kinetics for the nitration of 3,4-dimethylanisole to form this compound?

- Methodological Answer : Conflicting kinetic data may arise from varying solvent polarity or acid concentrations. Replicate experiments under standardized conditions (e.g., 70% H₂SO₄, 25°C) and use in-situ monitoring (Raman spectroscopy) to track nitronium ion (NO₂⁺) activity. Compare results with computational models (DFT calculations for transition states) to identify rate-determining steps. Address contradictions by isolating steric effects of methyl groups using isotopic labeling (²H/¹³C) .

Q. What strategies mitigate steric hindrance during further functionalization of this compound (e.g., catalytic hydrogenation)?

- Methodological Answer : Steric bulk from methyl and methoxy groups can reduce catalytic efficiency. Optimize by:

- Using high-pressure hydrogenation (5–10 bar H₂) with Pd/C or Raney Ni in polar aprotic solvents (e.g., DMF).

- Introducing directing groups (e.g., sulfonic acid) to enhance substrate-catalyst interaction.

- Employing microwave-assisted synthesis to overcome kinetic barriers. Validate outcomes via LC-MS to detect intermediates .

Q. How do computational models predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps. For example, the nitro group deactivates the ring, while methyl/methoxy groups direct electrophiles to specific positions. Validate predictions via halogenation experiments (e.g., bromination in acetic acid) and compare regioselectivity with model outputs from databases like REAXYS or PISTACHIO .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistent melting point reports for this compound?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Recrystallize the compound from ethanol:water (9:1) and perform DSC analysis (heating rate 10°C/min) to identify pure-phase transitions. Cross-check with X-ray crystallography to confirm molecular packing. Compare results with analogous compounds (e.g., 3,5-dinitroanisole, mp 105.3°C ).

Q. Experimental Design

Q. What is the optimal protocol for studying the photostability of this compound under UV light?

- Methodological Answer :

- Prepare solutions in acetonitrile (0.1 mM) and expose to UV-C (254 nm) in quartz cuvettes.

- Monitor degradation via UV-Vis spectroscopy (time-resolved absorbance at λₘₐₓ).

- Identify photoproducts using GC-MS (EI mode, m/z 50–500) and compare with nitrobenzene photolysis pathways.

Include dark controls and replicate under N₂ atmosphere to assess oxygen’s role .

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

1-methoxy-3,4-dimethyl-2-nitrobenzene |

InChI |

InChI=1S/C9H11NO3/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3 |

InChI Key |

CICOQOUQNXICFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.